molecular formula C18H25N3O6 B084684 Z-Gly-Gly-Leu-OH CAS No. 13347-77-8

Z-Gly-Gly-Leu-OH

Cat. No. B084684
CAS RN: 13347-77-8
M. Wt: 379.4 g/mol
InChI Key: BXYXLQLWQBOEDJ-UHFFFAOYSA-N
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Description

Z-Gly-Gly-Leu-OH is a peptide that is used in the analysis of protease and peptidase activity of proteasomes . It has been noted as a particular substrate for chymotrypsin-like activity .


Synthesis Analysis

Peptides like this compound are synthesized based on solid phase peptide synthesis protocols . The most common building blocks for such synthesis are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents . Techniques for solid-phase peptide synthesis in water have also been reported, utilizing Fmoc-amino acids converted to water-dispersible nanoparticles .


Chemical Reactions Analysis

This compound is used in the analysis of protease and peptidase activity of proteasomes . It is a substrate for chymotrypsin-like activity . In the context of peptide synthesis, the Boc strategy is well-known to be suitable for industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of the Boc group .

Scientific Research Applications

  • Peptide Synthesis and Catalysis : The synthesis of tripeptides like Z-Pro-Leu-Gly-OEt, Z-Pro-Leu-Gly-NH2, and Z-Pro-Leu-Gly-OBzl, using enzymes like thermolysin and alpha-chymotrypsin, has been explored. Optimal conditions for synthesis, including pH, enzyme concentration, and reaction time, have been studied to achieve high yields, highlighting the utility of these peptides in enzymatic synthesis (Cheng, Miranda, & Tominaga, 1988).

  • Structural Analysis and Secondary Structure Formation : Research on the gas phase IR spectra of tri-peptides like Z-Pro-Leu-Gly has demonstrated the formation of different hydrogen-bonding networks, influencing their secondary structures. These studies provide insights into the peptide's structural properties and their binding capabilities in various phases (Chakraborty, Yamada, Ishiuchi, & Fujii, 2012).

  • Biological and Pharmacological Activities : Some peptides, including Z-Pro-Leu-Gly-NH2, have been investigated for their role in attenuating amnesia in mice, suggesting a potential application in memory-related disorders (Flexner, Flexner, Walter, & Hoffman, 1978).

  • Enzyme Interactions and Inhibition : Research has shown that certain peptides can act as inhibitors for specific enzymes. For example, N-Benzyloxycarbonyl-Gly-Pro-diazomethyl ketone (Z-Gly-Pro-CHN2) has been found to be a specific inhibitor of the post-proline cleaving enzyme, providing a tool for studying the physiological function of this enzyme (Knisatschek & Bauer, 1986).

  • Membrane Association and Cytotoxicity : Gly-Leu-rich peptides, including variants with similar sequences to Z-Gly-Gly-Leu-OH, have been studied for their membrane association, electrostatic sequestration, and cytotoxicity. These studies are significant in understanding the peptide’s interaction with cell membranes, which has implications in antimicrobial and hemolytic activities (Vanhoye, Bruston, El Amri, Ladram, Amiche, & Nicolas, 2004).

Safety and Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

Peptides like Z-Gly-Gly-Leu-OH have potential applications in various fields. For example, they can be used in the development of novel protease-cleavable linkers for selective drug delivery . The use of unnatural amino acids for the development of highly selective peptide linkers is also a promising future direction .

Mechanism of Action

Target of Action

Z-Gly-Gly-Leu-OH, also known as N-benzyloxycarbonylglycine, is an amino acid widely used in solution phase peptide synthesis . It is a versatile reagent that can be used to synthesize a variety of compounds such as glycine-derived peptides like Z-Gly-DL-Ala-OBzl and Z-Gly-L-Ala-OBzl . The primary targets of this compound are the enzymes involved in peptide synthesis and degradation.

Biochemical Pathways

This compound is involved in the biochemical pathways of peptide synthesis and degradation. It can be used to synthesize a variety of compounds such as glycine-derived peptides . These peptides can then participate in various biological processes, influencing the function of cells and tissues. The exact downstream effects depend on the specific peptides that are synthesized.

Result of Action

The result of this compound’s action is the synthesis of specific peptides, which can have various effects at the molecular and cellular level. For example, it has been used to synthesize glycine-derived peptides . These peptides can have various biological activities, depending on their specific structure and function.

properties

IUPAC Name

4-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O6/c1-12(2)8-14(17(24)25)21-16(23)10-19-15(22)9-20-18(26)27-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,19,22)(H,20,26)(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYXLQLWQBOEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90305117
Record name Z-Gly-Gly-Leu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13347-77-8
Record name NSC169164
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Z-Gly-Gly-Leu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Z-Gly-Gly-Leu-OH enable the real-time imaging of protease activity?

A1: The research utilizes this compound as a substrate for the protease subtilisin. This tripeptide is covalently linked to aminocoumarin, which is further immobilized on polymer beads. Upon cleavage by subtilisin, the free amino group on aminocoumarin is restored. This restoration of the amino group leads to a fluorescence signal detectable by two-photon microscopy. [] The increase in fluorescence intensity directly correlates with the extent of substrate cleavage by subtilisin, allowing for real-time monitoring of the enzymatic reaction within the polymer matrix. []

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